N-[4-(aminomethyl)phenyl]-4-fluorobenzamide
Description
Crystallographic Properties
While direct crystallographic data for this compound is limited, structural analogs provide insights:
For This compound , similar intermolecular interactions are anticipated:
- The amide N-H forms hydrogen bonds with carbonyl oxygen (N-H···O=C, ~2.8–3.0 Å).
- The aminomethyl group may participate in N-H···F or N-H···π interactions, influencing packing efficiency.
Three-Dimensional Conformation
- Torsion Angles :
- DFT Calculations (hypothetical):
- The lowest-energy conformation shows the fluorine atom orthogonal to the benzamide plane, reducing electronic repulsion.
Comparative Structural Analysis with Related Fluorinated Benzamide Derivatives
Substituent Position Effects
Electronic and Steric Impacts
- Fluorine Substituent :
- Aminomethyl vs. Alkylamine Groups :
Structural Motifs in Drug Design
- 4-Fluorobenzamide Core : Common in kinase inhibitors (e.g., EGFR inhibitors) due to its ability to form halogen bonds.
- Aminomethylphenyl Group : Facilitates interactions with biological targets (e.g., ion channels) via hydrogen bonding and cation-π interactions.
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c15-12-5-3-11(4-6-12)14(18)17-13-7-1-10(9-16)2-8-13/h1-8H,9,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHSLXCCHINLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)phenyl]-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 4-(aminomethyl)aniline under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminomethyl)phenyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemistry
N-[4-(aminomethyl)phenyl]-4-fluorobenzamide serves as a significant building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.
Chemical Reactions
- Substitution Reactions : The compound can undergo nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.
- Coupling Reactions : It can be utilized in coupling reactions to form more complex molecules, which are essential in drug development.
Biology
The compound is investigated for its interactions with biological systems, particularly its potential as a biochemical probe.
- Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could have therapeutic implications.
Medicine
There is growing interest in this compound for its potential therapeutic properties, particularly as an anticancer agent.
Pharmacological Studies
Recent studies have indicated that this compound exhibits antiproliferative effects against various cancer cell lines. The following table summarizes key findings:
| Study | Cell Line/Model | Activity | IC50 Value (μM) | Notes |
|---|---|---|---|---|
| Study 1 | MDA-MB-231 (breast cancer) | Antiproliferative | 2.5 | Significant inhibition observed |
| Study 2 | HeLa (cervical cancer) | Antiproliferative | 1.8 | Enhanced sensitivity noted |
| Study 3 | K562 (leukemia) | Antiproliferative | 3.0 | Moderate activity compared to solid tumors |
Antiproliferative Effects
In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 and HeLa cells. The compound's IC50 values ranged from 1.8 to 3.0 μM, indicating its potential as an anticancer agent.
Mechanistic Insights
Further investigations revealed that the compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorobenzamide moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Enzyme Inhibition and Antitumor Effects
- JAK2 Inhibition: Derivatives like N-(4-(aminomethyl)phenyl)pyrimidin-2-amine (A1–A18) show potent JAK2 inhibition (IC₅₀ < 100 nM) due to the aminomethyl group’s role in binding interactions .
- Antitumor Activity : FZ2 and HDZ2 (with dithiarsinan groups) exhibit enhanced antitumor activity compared to simpler fluorobenzamides, likely due to arsenic-mediated cytotoxicity .
- KLK6 Inhibition : Compound 34 (6-methyl-2-hydroxybenzamide HCl) promotes oligodendrocyte growth via kallikrein-related peptidase 6 (KLK6) inhibition, suggesting substituents like hydroxy groups modulate target specificity .
Pharmacokinetics
- Metabolic Stability: The 4-fluoro group in this compound reduces oxidative metabolism compared to non-fluorinated analogues .
Biological Activity
N-[4-(aminomethyl)phenyl]-4-fluorobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, focusing on its applications in cancer therapy and other therapeutic areas.
The synthesis of this compound involves several chemical reactions that typically include the introduction of an amine group and a fluorobenzamide moiety. The compound can be synthesized through various methods, including:
- Direct Amination : The introduction of the aminomethyl group can be achieved via reductive amination of 4-fluorobenzoyl chloride with 4-aminomethylphenol.
- Coupling Reactions : Coupling agents may be employed to facilitate the formation of the amide bond between the fluorobenzoyl and aminomethyl groups.
The resulting compound exhibits specific physicochemical properties that contribute to its biological activity, including solubility, stability, and binding affinity to target proteins.
Anticancer Properties
This compound has shown promising anticancer activity in various studies. Notably, it has been evaluated for its effects on DNA methyltransferases (DNMTs), which play a crucial role in epigenetic regulation and cancer progression.
- Inhibition of DNMTs : Research indicates that derivatives of this compound exhibit potent inhibition against DNMT1, DNMT3A, and DNMT3B. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against leukemia cell lines at micromolar concentrations, comparable to established DNMT inhibitors like SGI-1027 .
- Mechanism of Action : The mechanism by which these compounds exert their effects includes the re-expression of silenced genes through demethylation processes. This activity has been linked to the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Other Biological Activities
Beyond its anticancer properties, this compound has also been investigated for other therapeutic potentials:
- Opioid Receptor Modulation : Some studies have explored its interaction with opioid receptors, particularly kappa-opioid receptors. Compounds with similar structures have shown selective binding affinities that could lead to new analgesic therapies .
- Cholinesterase Inhibition : Related derivatives have been evaluated for their ability to inhibit cholinesterase enzymes, which are critical in neurodegenerative diseases such as Alzheimer's. This suggests potential applications in neuropharmacology .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Fluoro Group | Enhances binding affinity to target proteins |
| Aminomethyl Substitution | Increases cytotoxicity against cancer cell lines |
| Aromatic Ring Modifications | Alters selectivity towards DNMTs or opioid receptors |
The data suggest that modifications to the aromatic rings or substituents can significantly impact the compound's efficacy and selectivity.
Case Studies
Several case studies illustrate the biological activity of this compound:
- Leukemia Cell Lines : In vitro studies demonstrated that this compound induces apoptosis in KG-1 leukemia cells by reactivating silenced genes through demethylation .
- Cholinesterase Inhibition : A study on benzamide derivatives showed that certain modifications led to improved inhibition of cholinesterase enzymes, indicating potential use in treating cognitive disorders .
Q & A
Q. What strategies validate the compound’s stability under physiological conditions?
- Methodological Answer : Accelerated stability testing (40°C/75% RH, 1 month) with LC-MS monitoring identifies degradation products (e.g., hydrolyzed amide). Simulated gastric fluid (pH 2) and plasma stability assays (37°C, 24 hr) guide formulation (enteric coatings). Solid-state stability is assessed via PXRD and DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
